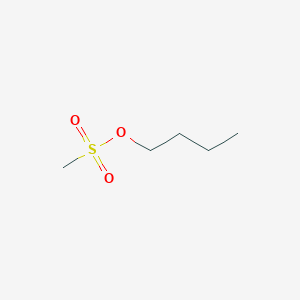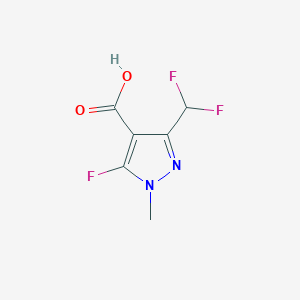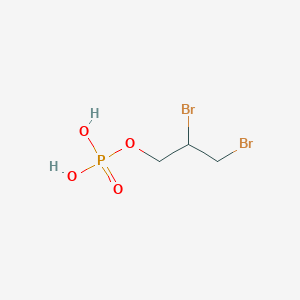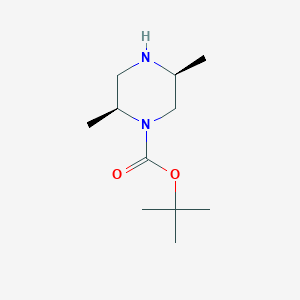
Allylisopropylacetamide
Overview
Description
Allylisopropylacetamide is an organic compound with the molecular formula C8H15NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in water and most organic solvents. This compound is known for its role as a porphyrogenic agent, meaning it can induce the production of porphyrins, which are precursors to heme, an essential component of hemoglobin.
Mechanism of Action
Target of Action
Allylisopropylacetamide (AlA) primarily targets the liver, specifically the hepatic cells . It interacts with the cytochrome P450-dependent mixed function oxidase (MFO) systems, which are crucial for the metabolism of drugs and environmental xenobiotics .
Mode of Action
AlA is known to be a “suicide inhibitor” of cytochrome P450 . It is first oxidized by the cytochrome to a reactive intermediate that binds covalently to the heme moiety of the cytochrome . The subsequent breakdown of the heme gives rise to characteristic pigments .
Biochemical Pathways
AlA affects the heme biosynthetic pathway. It induces an increase in the synthesis of porphobilinogen (PBG), a precursor in the heme biosynthetic pathway . This increase could be due to an increased synthesis of PBG or a decreased utilization . PBG is synthesized in the liver via 8-aminolevulinic acid (ALA) from glycine and acetate or succinate .
Pharmacokinetics
Multiple intraperitoneal injections of AlA in rats cause a decrease in matrix material and loss of endogenous peroxidatic activity in hepatic cell microbodies . These changes are detectable as early as 48 hours after commencing injections and are prominent by 5 days . On cessation of injections, recovery of normal microbody morphology is rapid but peroxidatic activity of microbodies returns more slowly .
Result of Action
The administration of AlA results in porphobilinogenuria in rabbits . In rats, it causes a decrease in matrix material and loss of endogenous peroxidatic activity in hepatic cell microbodies . These changes are detectable as early as 48 hours after commencing injections and are prominent by 5 days .
Action Environment
Environmental factors, including other chemicals and xenobiotics, can influence the action of AlA. For instance, most chemicals either induce or have little or no effect on MFO systems, but a few, including AlA, produce marked losses . Other agents like carbon tetrachloride and phenobarbital, which also affect the MFO systems, can interact with AlA, potentially influencing its efficacy and stability .
Biochemical Analysis
Biochemical Properties
Allylisopropylacetamide plays a significant role in biochemical reactions, particularly in the induction of delta-aminolevulinate synthetase, an enzyme crucial for heme biosynthesis . The compound interacts with various enzymes and proteins, including cytochrome P-450 and NADPH-cytochrome c reductase . These interactions lead to an increase in the rate of microsomal protein synthesis and a decrease in microsomal ribonuclease activity . This compound also causes an initial decrease in cytochrome P-450 content, which is not observed with other compounds like phenobarbital .
Cellular Effects
The effects of this compound on cellular processes are profound. In hepatic cells, multiple intraperitoneal injections of this compound cause a decrease in matrix material and loss of endogenous peroxidatic activity in microbodies . These changes are detectable as early as 48 hours after commencing injections and become prominent by 5 days . The compound also influences cell signaling pathways and gene expression, particularly in the context of heme biosynthesis and cytochrome P-450 levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inducing the activity of delta-aminolevulinate synthetase in liver mitochondria . This induction is greatly suppressed by the administration of hemin, hemoglobin, or bilirubin . The compound also affects the activity of NADPH cytochrome P-450 reductase, leading to changes in cytochrome P-450 levels in both mitochondrial and microsomal fractions . These interactions highlight the compound’s role in modulating enzyme activity and gene expression related to heme biosynthesis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been well-documented. Successive administrations of the compound increase liver weight, microsomal protein, and phospholipid contents . The rate of microsomal protein synthesis increases both in vivo and in vitro . The compound also causes a decrease in microsomal ribonuclease activity and an initial decrease in cytochrome P-450 content . These effects are reversible upon cessation of injections, with recovery of normal microbody morphology occurring rapidly, although peroxidatic activity returns more slowly .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. High doses of the compound can lead to toxic effects, including significant alterations in liver function and enzyme activity . For instance, chronic administration of this compound diminishes both mitochondrial and microsomal cytochrome P-450 brain levels . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to heme biosynthesis. The compound induces delta-aminolevulinate synthetase, the first and rate-limiting enzyme of the heme biosynthetic pathway . This induction leads to increased heme and cytochrome P-450 synthesis, enhancing the activity of the mixed-function oxidase system . The compound also interacts with various enzymes and cofactors involved in these pathways, further influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several key processes. The compound is known to inhibit the de novo formation of catalase in guinea pig liver parenchymal cells . It is transported from peroxisomes into the cytoplasm, where it is subsequently degraded . These transport mechanisms are crucial for understanding the compound’s overall distribution and localization within cells.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, particularly in hepatic cells. The compound causes a decrease in matrix material and loss of endogenous peroxidatic activity in microbodies . These changes are detectable as early as 48 hours after commencing injections and become prominent by 5 days . The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Allylisopropylacetamide can be synthesized through various methods. One common synthetic route involves the reaction of allyl bromide with isopropylamine to form allylisopropylamine. This intermediate is then reacted with acetic anhydride to yield this compound. The reaction conditions typically involve the use of a solvent such as methanol and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Allylisopropylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Allylisopropylacetamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is used to induce experimental porphyria in animal models, helping researchers study the biochemical pathways involved in porphyrin metabolism.
Medicine: this compound is used in research to understand the effects of porphyrogenic agents on liver function and heme synthesis.
Industry: It is used in the production of various chemicals and as an intermediate in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Allylisopropylacetamide: Known for its role as a porphyrogenic agent.
Aminolevulinic Acid: Another compound involved in heme synthesis, but it acts as a precursor rather than an inhibitor.
Succinylacetone: An inhibitor of heme synthesis, similar to this compound, but with different molecular targets.
Uniqueness: this compound is unique in its ability to induce porphyria by inhibiting cytochrome P450 enzymes, leading to the accumulation of porphyrin precursors. This property makes it a valuable tool for studying the biochemical pathways involved in heme synthesis and the effects of porphyrogenic agents on liver function.
Properties
IUPAC Name |
2-propan-2-ylpent-4-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINLFAQOKAHXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952350 | |
| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
299-78-5 | |
| Record name | 2-(1-Methylethyl)-4-pentenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=299-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allylisopropylacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ISOPROPYL-4-PENTENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOF4719QS5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Lys5,MeLeu9,Nle10]-NKA(4-10)](/img/structure/B109922.png)












